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Compound of Interest

Compound Name: 2C-G (hydrochloride)

Cat. No.: B158026 Get Quote

A detailed examination of the inhibitory potential of various 2C-series compounds on

monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), presenting key

experimental data and methodologies for researchers in pharmacology and drug development.

The 2C-series of phenethylamine-derived psychoactive substances are primarily recognized for

their hallucinogenic effects, largely attributed to their interaction with serotonin receptors.

However, their potential to inhibit monoamine oxidase (MAO) enzymes, which can lead to

significant physiological effects due to elevated monoamine levels, has been a subject of

scientific inquiry.[1][2] Inhibition of MAO-A and MAO-B can disrupt the metabolic degradation of

neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism of action for a

class of antidepressants known as MAOIs. Understanding the MAO inhibition profile of 2C-

series drugs is crucial for a comprehensive assessment of their pharmacological and

toxicological properties.

This guide provides a comparative analysis of the in vitro inhibitory activity of a range of 2C-

series compounds and their "FLY" analogs against human MAO-A and MAO-B. The data

presented is derived from a key study that systematically evaluated these interactions using

heterologously expressed enzymes.[1]

Quantitative Comparison of MAO Inhibition
The inhibitory potential of each compound is expressed as the half-maximal inhibitory

concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of

the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency. The
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following table summarizes the IC50 values for various 2C-series drugs against both MAO-A

and MAO-B.

Compound MAO-A IC50 (µM) MAO-B IC50 (µM)

2C-Series

2C-B 125 180

2C-D >100 110

2C-E >100 180

2C-H >100 1.7

2C-I 46 170

2C-N >100 140

2C-P >100 >200

2C-T-2 >100 >200

2C-T-7 110 150

2C-T-21 >100 >200

bk-2C-B >100 >200

bk-2C-I >100 >200

FLY Analogs

2C-B-FLY 40 >200

2C-E-FLY 15 >200

2C-EF-FLY >100 >200

2C-I-FLY 12 >200

2C-T-7-FLY 10 110

Data sourced from PMID: 30188017[1]
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Experimental Protocols
The following is a detailed description of the in vitro MAO inhibition assay used to generate the

data in this guide. This methodology is based on the established procedure utilizing

heterologously expressed enzymes and analysis by hydrophilic interaction liquid

chromatography-high resolution tandem mass spectrometry (HILIC-HRMS/MS).[1][2]

1. Enzyme and Substrate Preparation:

Enzymes: Recombinant human MAO-A and MAO-B enzymes, heterologously expressed,

were used.

Substrate: Kynuramine was used as a non-selective substrate for both MAO-A and MAO-B.

The enzymatic reaction converts kynuramine to 4-hydroxyquinoline (4-OHC).[2]

2. Incubation Procedure:

The respective MAO enzyme (MAO-A or MAO-B) was incubated with a range of

concentrations of the test compound (2C-series drug).[2]

The standard inhibitor concentrations used were 2, 5, 10, 20, 39, 78, 156, 313, 625, and

1250 µM. For 2C-H, a lower concentration range was used due to its higher potency against

MAO-B.[2]

All incubations were performed in duplicate.

The reaction was initiated by the addition of the kynuramine substrate.

3. Sample Analysis:

The formation of the product, 4-hydroxyquinoline (4-OHC), was quantified using HILIC-

HRMS/MS.[1] This technique allows for the sensitive and selective measurement of the

analyte.

4. Data Analysis:

The MAO activity for each inhibitor concentration was calculated relative to a reference

sample (without any inhibitor).
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IC50 values were determined by plotting the percentage of MAO activity against the

logarithm of the inhibitor concentration. A non-linear regression analysis was used to fit the

data and calculate the IC50 value.[2]

Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the

MAO inhibitory potential of the 2C-series drugs.
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Caption: Workflow for the in vitro MAO inhibition assay.

Signaling Pathway of Monoamine Oxidase
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The following diagram illustrates the general signaling pathway of monoamine oxidase and the

point of inhibition by MAOIs, including certain 2C-series drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b158026#comparative-study-of-mao-inhibition-by-
different-2c-series-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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